{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea
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Overview
Description
The compound {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea is a complex organic molecule that belongs to the class of purine nucleosides. This compound is characterized by a purine base attached to a sugar moiety, which is further linked to a urea group. It has significant importance in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the purine base or the urea group.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine base or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine base or the sugar moiety .
Scientific Research Applications
{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to changes in the conformation and function of the target molecules. The pathways involved may include inhibition of nucleic acid synthesis or disruption of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-methoxy-3,9-dihydro-6H-purin-6-one
- 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione
- N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide
Uniqueness
The uniqueness of {9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea lies in its specific structural features, such as the presence of both a purine base and a urea group. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H14N6O5 |
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Molecular Weight |
310.27 g/mol |
IUPAC Name |
[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]urea |
InChI |
InChI=1S/C11H14N6O5/c12-11(21)16-8-5-9(14-2-13-8)17(3-15-5)10-7(20)6(19)4(1-18)22-10/h2-4,6-7,10,18-20H,1H2,(H3,12,13,14,16,21) |
InChI Key |
FLIOTFGHNBRBEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC(=O)N |
Origin of Product |
United States |
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